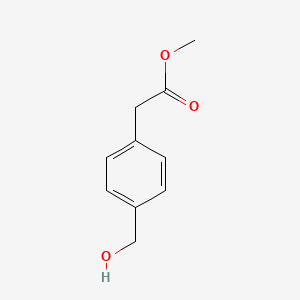
Methyl 2-(4-(hydroxymethyl)phenyl)acetate
概要
説明
Methyl 2-(4-(hydroxymethyl)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(4-(hydroxymethyl)phenyl)acetate, also known by its CAS number 12575321, is a compound of increasing interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
- Molecular Formula : C10H12O3
- Molecular Weight : 184.20 g/mol
- Density : 1.271 g/cm³
- Boiling Point : 357.84 °C
- Melting Point : 131-134 °C
This compound exhibits various biochemical properties that influence its biological activity:
- Enzyme Interactions : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive intermediates that may exhibit biological activity.
- Protein Binding : The compound can bind to serum proteins like albumin, affecting its distribution and bioavailability in biological systems.
Cellular Effects
The compound has been shown to influence several cellular processes:
- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation.
- Gene Expression : this compound alters the expression of genes related to oxidative stress and inflammation, impacting cellular metabolism and function.
The biological activity of this compound is primarily attributed to its binding interactions with biomolecules:
- Enzyme Inhibition/Activation : Depending on the context, it may act as an inhibitor or activator of specific kinases involved in signaling pathways.
- Transcription Factor Interaction : It can induce changes in gene expression by interacting with transcription factors.
Dosage Effects and Toxicity
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Minimal biological effects observed.
- High Doses : Significant biological activity; however, high doses have been associated with toxicity, including liver damage and oxidative stress.
Metabolic Pathways
The compound is metabolized by cytochrome P450 enzymes, leading to metabolites that may possess distinct biological activities. This metabolism can influence energy production and detoxification processes within cells.
Transport and Distribution
This compound's transport across cell membranes is facilitated by specific transporters. Its distribution within tissues can be affected by its binding to proteins like albumin, which influences its pharmacokinetics and overall activity in vivo.
Subcellular Localization
The localization of this compound within cells may affect its functionality:
- Mitochondrial Localization : Potential localization to mitochondria could influence energy production processes.
- Interaction with Organelles : Its localization may also dictate interactions with other biomolecules, thereby modulating its biological activity.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit selective inhibition against cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.
- Inflammation Modulation : Studies have shown that this compound can reduce markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What are the established synthetic methodologies for Methyl 2-(4-(hydroxymethyl)phenyl)acetate, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves esterification of precursor acids or nucleophilic substitution reactions. Key steps include:
- Starting materials : 4-(hydroxymethyl)phenylacetic acid derivatives.
- Reaction conditions : Use of methanol as a solvent under reflux (60–80°C) with acid catalysts (e.g., sulfuric acid) for esterification .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
Optimization Strategies :
- Temperature control : Higher temperatures (reflux) improve reaction rates but may require inert atmospheres to avoid oxidation.
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity of carbonyl groups .
Table 1: Example Reaction Conditions
| Parameter | Typical Range | Reference |
|---|---|---|
| Solvent | Methanol, Ethanol | |
| Temperature | 60–80°C (reflux) | |
| Catalyst | H₂SO₄, BF₃·Et₂O | |
| Reaction Time | 6–12 hours |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound, and what are the diagnostic spectral markers?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for signals at δ 3.6–3.8 ppm (methoxy group), δ 4.6–4.8 ppm (hydroxymethyl CH₂), and aromatic protons (δ 6.8–7.4 ppm) .
- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 60–65 ppm (methoxy carbon), and 65–70 ppm (hydroxymethyl carbon) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 194.2 (C₁₀H₁₂O₃) with fragmentation patterns confirming ester cleavage .
Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during the structural elucidation of derivatives?
Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution data, leveraging its robust handling of twinning and disorder .
- Validation Tools :
- Contradiction Resolution :
Table 2: SHELX Features for Problematic Data
| Issue | SHELX Solution | Reference |
|---|---|---|
| Twinning | TWIN/BASF commands | |
| Disorder | PART/SUMP restraints | |
| Weak Data | SWAT weighting scheme |
Q. What methodologies are employed to investigate hydrogen-bonding networks in crystalline forms?
Methodological Answer:
- X-ray Diffraction : Collect high-resolution data (≤ 0.8 Å) to resolve H-atom positions .
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor) and identify motifs like R₂²(8) rings .
- Software Tools :
Example : A study on similar esters revealed chains (C(4)) and rings (R₂²(8)) dominated by O–H···O bonds .
Q. What in vitro/in vivo approaches are used to study metabolic pathways and toxicity?
Methodological Answer:
- In Vitro Metabolism :
- Liver Microsomes : Incubate with NADPH cofactor; analyze metabolites via LC-MS/MS .
- CYP450 Inhibition Assays : Fluorescent substrates to assess enzyme interactions .
- In Vivo Toxicity :
- Acute toxicity studies (OECD 423) in rodents, monitoring ALT/AST levels for hepatotoxicity .
Key Metabolites : Hydroxylated derivatives (e.g., 4-hydroxyphenylglycine) identified via accurate mass (<5 ppm error) .
Q. How can enantioselective synthesis be achieved for stereoisomers?
Methodological Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of α,β-unsaturated precursors .
- Chiral Auxiliaries : Evans oxazolidinones to induce stereochemistry during ester formation .
- Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to determine enantiomeric excess (>98% ee) .
Table 3: Example Asymmetric Conditions
| Parameter | Example | Reference |
|---|---|---|
| Catalyst | Ru-(S)-BINAP | |
| Solvent | Toluene | |
| Pressure | 50 bar H₂ | |
| ee Achieved | 95–99% |
特性
IUPAC Name |
methyl 2-[4-(hydroxymethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDQUDYCTIKKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503105 | |
| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155380-11-3 | |
| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













